
Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate is an organic compound that features a benzylsulfanyl group attached to a chlorinated butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate typically involves the reaction of 3-chloro-3-methylbutanoic acid with benzyl mercaptan in the presence of a suitable catalyst. The esterification process is carried out using methanol and an acid catalyst like sulfuric acid. The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of amines or thiols.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ester group can undergo hydrolysis, releasing the active sulfanyl compound, which can then exert its effects on cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(phenylsulfanyl)-2-chloro-3-methylbutanoate
- Methyl 3-(cyclohexylsulfanyl)-2-chloro-3-methylbutanoate
- Methyl 3-(benzylsulfanyl)-2-bromo-3-methylbutanoate
Uniqueness
Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate is unique due to the presence of both a benzylsulfanyl group and a chlorinated butanoate ester. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
64929-63-1 |
|---|---|
Formule moléculaire |
C13H17ClO2S |
Poids moléculaire |
272.79 g/mol |
Nom IUPAC |
methyl 3-benzylsulfanyl-2-chloro-3-methylbutanoate |
InChI |
InChI=1S/C13H17ClO2S/c1-13(2,11(14)12(15)16-3)17-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
Clé InChI |
DKHWIYMEUFTMAY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C(=O)OC)Cl)SCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


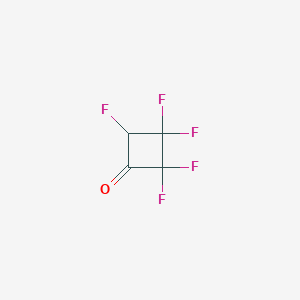
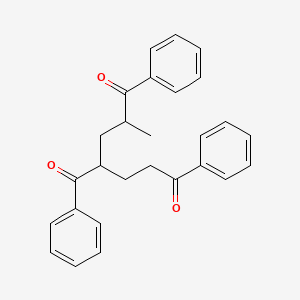
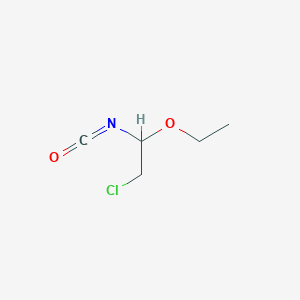
![2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene](/img/structure/B14491860.png)
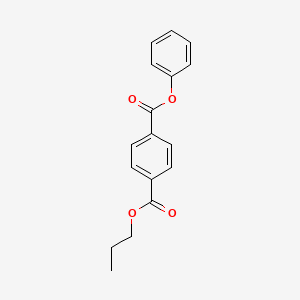
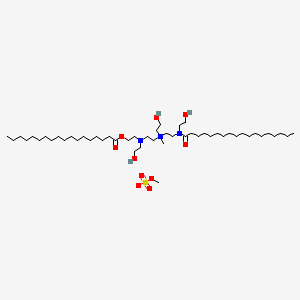
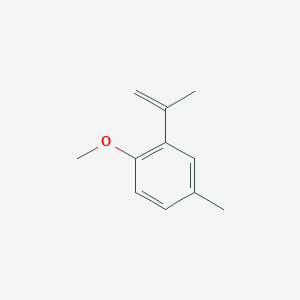
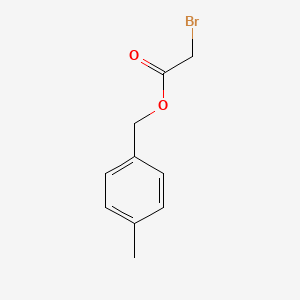

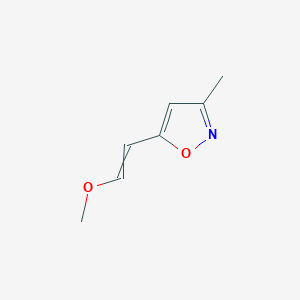
![2-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidine]](/img/structure/B14491906.png)
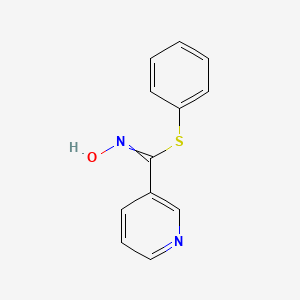
![[(2-Methylcyclopropyl)sulfonyl]benzene](/img/structure/B14491932.png)

